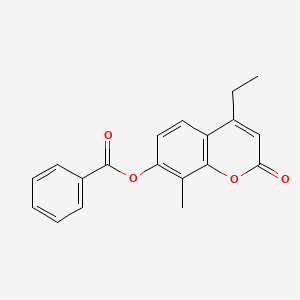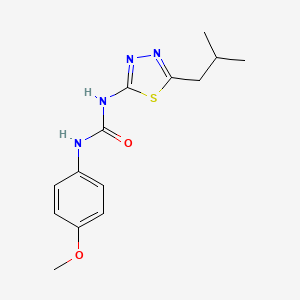
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as EMBOB, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of coumarin derivatives and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood. However, it is believed to act through multiple pathways. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It also scavenges free radicals and reduces oxidative stress. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been reported to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has been reported to reduce the levels of inflammatory markers, such as COX-2 and iNOS.
Advantages and Limitations for Lab Experiments
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high level of stability. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is also highly soluble in organic solvents, which makes it suitable for various assays. However, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has some limitations, such as its low water solubility and its potential toxicity at high concentrations.
Future Directions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has shown promising results in various fields of science, and there are several future directions for its research. One possible direction is the development of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Another direction is the investigation of the potential of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate in combination therapy for cancer. Additionally, the development of novel 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate derivatives with improved properties is another area of future research.
Synthesis Methods
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is synthesized by the reaction of 4-ethyl-2-hydroxy-3-methylacetophenone with benzoyl chloride in the presence of a base. The reaction yields a white crystalline solid, which is further purified through recrystallization.
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been extensively studied for its potential applications in various fields of science. It has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to possess antifungal and antibacterial activities.
properties
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-13-11-17(20)23-18-12(2)16(10-9-15(13)18)22-19(21)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIPJNEHMWPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5843332.png)


![2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5843356.png)

![4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5843374.png)
![N-[4-(benzyloxy)phenyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5843380.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)
![1-(cyclopropylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5843416.png)
![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)


![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)